molecular formula C7H3BrCl2N2 B114904 2-溴-5,6-二氯-1H-苯并咪唑 CAS No. 142356-40-9

2-溴-5,6-二氯-1H-苯并咪唑

货号 B114904
CAS 编号: 142356-40-9
分子量: 265.92 g/mol
InChI 键: KEZMBKQTCPNSOF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-bromo-5,6-dichloro-1H-benzimidazole include a molecular weight of 265.92 g/mol, a topological polar surface area of 28.7 Ų, and a complexity of 181. It has 1 hydrogen bond donor count and 1 hydrogen bond acceptor count .

科学研究应用

1. 合成和生物应用

苯并咪唑因其生物活性和存在于各种药用基团和特权结构中而在药物化学中扮演重要角色。特别是2-溴-5,6-二氯-1H-苯并咪唑作为一个衍生物,具有重要意义。它被用作合成各种具有生物活性的化合物的关键组分,通常通过与其他分子(如嘌呤)创建杂化物。这些杂化物已知对多种肿瘤细胞系表现出强大的体外抗癌活性,对药物化学和药理学做出了重要贡献(Yimer & Fekadu, 2015)

2. 化学性质和结构变异性

该化合物是更广泛的苯并咪唑家族的一部分,当作为复杂结构的一部分时,显示出令人着迷的化学性质和变异性。这种变异性对于理解含苯并咪唑的化合物的制备过程、性质和生物活性至关重要。从研究这些化合物中获得的见解可以识别当前研究中的盲点,并提出新的潜在兴趣领域,促进该领域的进一步探索和创新(Boča等,2011)

3. 在药物开发和治疗潜力中的作用

苯并咪唑衍生物,包括2-溴-5,6-二氯-1H-苯并咪唑,在药物发现和开发中具有至关重要的作用,因为它们具有广泛的药理特性。它们已被积极用于开发治疗各种疾病的药物,特别是抗癌药物。这些化合物的治疗潜力不断被探索,导致发现具有显著生物活性的药物,突显了它们在推动医学科学和患者护理方面的作用(Babbar et al., 2020)

属性

IUPAC Name

2-bromo-5,6-dichloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2N2/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZMBKQTCPNSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-5,6-dichloro-1H-benzimidazole

Synthesis routes and methods I

Procedure details

2-Amino-5,6-dichlorobenzimidazole (3 g, 16 mmole) was suspended in 150 ml of water and brought into solution with 2 ml of HBr. Sodium nitrite (3.3 g, 55 mmole) was then added and the mixture was stirred at room temperature for 1 hr. Excess CuBr2 was then added and the mixture was heated on a steam bath for 1 hr. The aqueous solution was extracted with ethyl acetate (3×100 ml), dried with MgSO4, concentrated, and crystallized from ethyl ether to give 1.13 g (26%) of 2-bromo-5,6-dichlorobenzimidazole. 1H NMR (DMSO-d6) δ7.81 ppm (s, 2H), 13.62 (s, 1H). GC/MS: m/e 266, 185, 158, 150, 133, 124, 107, 97, 88, 73, 62, 52, 37.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
CuBr2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

5,6-dichloro-2,3-dihydro-1H-1,3-benzodiazole-2-thione (2 mmol, 438 mg) was dissolved in MeOH (20 ml). The reaction mixture was cooled to 0° C. and hydrobromic acid (0.4 ml) was added, then bromine (8 mmol, 1.3 g) was added. The resulting mixture was stirred at RT overnight, then Na2SO4 was added. Next MeOH was evaporated. The aqueous layer was extracted with DCM. The product was purified on silica gel using EA/hex (1:1) to afford yellow solid (1 mmol, 260 mg), m/z 266.7; rt 2.8 min.
Quantity
438 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-5,6-dichloro-1H-benzimidazole
Reactant of Route 2
2-bromo-5,6-dichloro-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-bromo-5,6-dichloro-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-bromo-5,6-dichloro-1H-benzimidazole
Reactant of Route 5
2-bromo-5,6-dichloro-1H-benzimidazole
Reactant of Route 6
2-bromo-5,6-dichloro-1H-benzimidazole

Citations

For This Compound
3
Citations
M Tuncbilek, T Kiper, N Altanlar - European Journal of Medicinal Chemistry, 2009 - Elsevier
The novel benzimidazole derivatives (3, 5, 8, 9, 12–14, 18–41) were prepared in this paper and the antimicrobial activities of these compounds against Staphylococcus aureus, …
Number of citations: 179 www.sciencedirect.com
A Castro, A Martinez - Expert Opinion on Therapeutic Patents, 2000 - Taylor & Francis
This review summarises patents claiming novel agents for the treatment of human cytomegalovirus (HCMV) infection published from January 1996 to date. The majority of the patents …
Number of citations: 13 www.tandfonline.com
KK Biron - New Concepts of Antiviral Therapy, 2006 - Springer
Maribavir (1263W94) is a potent and selective, orally bioavailable antiviral drug with a novel mechanism of action against CMV This benzimidazole riboside (1-(ß-L-ribofuranosyl)-2-…
Number of citations: 17 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。